3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-20-13-5-4-11(9-12(13)16)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGRFKWAEDLGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Thiophene Attachment: The thiophene ring is attached to the cyclopropyl group via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine precursor under basic conditions.
Final Functionalization: The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is used to study reaction mechanisms and develop new synthetic methodologies.
Biology
The compound is explored as a probe for investigating various biological pathways and interactions. Its structural features allow it to interact with specific molecular targets, potentially modulating enzyme activity or receptor function.
Medicine
In medicinal chemistry, 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is investigated for its therapeutic properties, including:
- Anti-inflammatory activity : Preliminary studies suggest it may inhibit key inflammatory pathways.
- Anticancer properties : Research indicates potential efficacy against certain cancer cell lines, with mechanisms involving cell growth inhibition and modulation of signaling pathways .
Recent studies have highlighted the compound's promising biological activities:
Case Studies
Several case studies illustrate the applications of this compound:
-
Study on Anti-inflammatory Effects :
- Researchers found that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
- The mechanism was linked to the inhibition of NF-kB signaling pathways.
- Anticancer Research :
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can enhance binding affinity and specificity, while the sulfonamide moiety may interact with active sites through hydrogen bonding or electrostatic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional similarities/differences between the target compound and related sulfonamide derivatives:
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₅H₁₆FNO₃S₂
- Molecular Weight : 341.4 g/mol
- CAS Number : 1207044-09-4
The presence of a fluorine atom, a methoxy group, and a thiophene ring contributes to its chemical reactivity and biological interactions, enhancing its lipophilicity and stability .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This mechanism is similar to that of traditional sulfa drugs, which are used as antibiotics.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the sulfonamide class has been widely studied for its effectiveness against a range of bacterial infections. The specific activity of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide against various pathogens remains to be fully characterized, but its structural analogs have shown promising results in inhibiting bacterial growth .
Inhibition of Enzymatic Activity
The compound's ability to inhibit certain enzymes could extend beyond antibacterial action. For example, it may affect enzymes involved in inflammatory processes or cancer progression. Research on similar compounds has demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes and other targets relevant to inflammation and cancer .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with sulfonylation of a substituted benzene precursor. Key steps include:
- Sulfonamide formation : Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with a cyclopropane-containing amine intermediate under basic conditions (e.g., NaH/THF) .
- Cyclopropane functionalization : Introducing the thiophen-2-yl group via Pd-catalyzed cross-coupling or nucleophilic substitution .
- Optimization : Variables like temperature (0–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) are systematically tested to maximize yield and purity. Reaction progress is monitored via TLC and HPLC .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4, fluorine at C3) and cyclopropane geometry. NOESY can resolve stereochemical ambiguities in the cyclopropylmethyl-thiophene moiety .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₅FNO₃S₂) and detects isotopic patterns for fluorine/sulfur .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the benzene ring and thiophene group .
Q. What preliminary biological screening assays are suitable for this sulfonamide derivative?
- Methodology : Initial screens focus on:
- Enzyme inhibition : Testing against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays, given sulfonamides' known affinity for zinc-containing enzymes .
- Cellular cytotoxicity : Dose-response studies in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values calculated .
- Solubility/pharmacokinetics : LogP determination via shake-flask method and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology : Discrepancies (e.g., high in vitro potency but low cellular efficacy) may arise from:
- Membrane permeability : Measure passive diffusion using PAMPA assays or quantify intracellular concentrations via LC-MS .
- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) or CRISPR-Cas9 knockout models to validate target specificity .
- Metabolic interference : Use CYP450 inhibition assays and metabolite identification (e.g., UPLC-QTOF) to assess stability .
Q. What strategies enhance selectivity for target enzymes over structurally related isoforms?
- Methodology :
- Structure-activity relationship (SAR) : Modify substituents on the cyclopropane or thiophene group. For example, replacing thiophen-2-yl with furan-2-yl reduces off-target binding to CA-I .
- Computational docking : Perform molecular dynamics simulations to identify key binding pocket residues (e.g., CA-IX vs. CA-II) and optimize steric/electronic complementarity .
- Proteolytic stability : Introduce steric hindrance (e.g., methyl groups) near the sulfonamide moiety to resist enzymatic degradation .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Methodology :
- Flow chemistry : Continuous flow systems reduce side reactions (e.g., sulfonamide hydrolysis) by precise control of residence time and temperature .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to minimize metal leaching and reduce costs .
- Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) to separate diastereomers or regioisomers .
Q. What computational tools predict the compound’s interaction with novel biological targets?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Glide screens against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at sulfonamide, hydrophobic regions near cyclopropane) for virtual screening .
- ADMET prediction : SwissADME or ADMETLab2.0 forecasts bioavailability, toxicity, and blood-brain barrier penetration .
Q. How do structural analogs with modified cyclopropane or aryl groups compare in activity?
- Methodology :
- Analog synthesis : Replace cyclopropane with spirocyclic or bicyclic systems and evaluate via SAR tables (Table 1).
- Bioactivity comparison : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with potency .
Table 1 : Representative Structural Analogs and Bioactivity
| Analog Modification | Target Enzyme IC₅₀ (nM) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Thiophen-2-yl → Furan-2-yl | 12 ± 1.5 (CA-IX) | 45 ± 3.2 (HeLa) |
| Cyclopropane → Spiro[2.3] | 8 ± 0.9 (CA-IX) | 28 ± 2.1 (HeLa) |
| Methoxy → Ethoxy | 25 ± 2.3 (CA-IX) | >100 (HeLa) |
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) and validate biological assays with positive/negative controls .
- Data validation : Use orthogonal techniques (e.g., SPR alongside enzyme assays) to confirm binding affinities .
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
